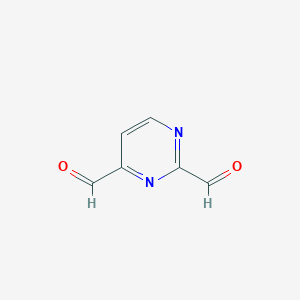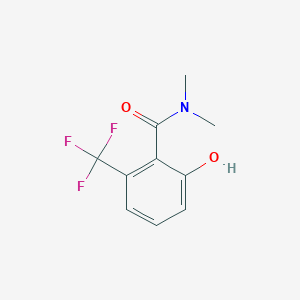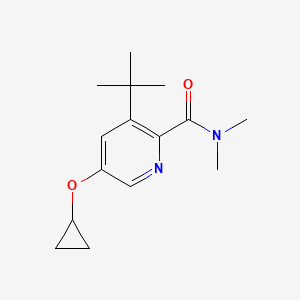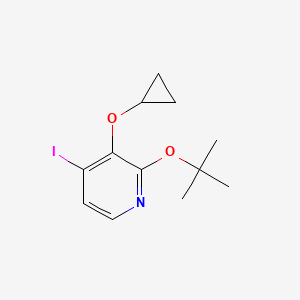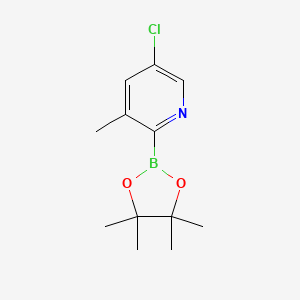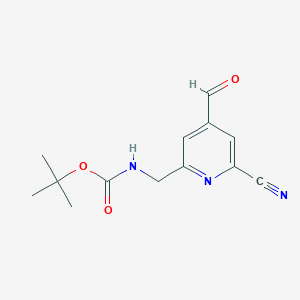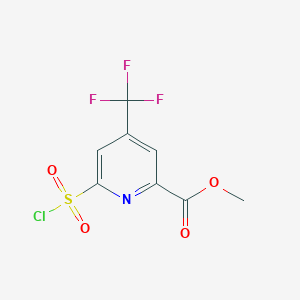
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorosulfonyl and trifluoromethyl groups
Métodos De Preparación
The synthesis of Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multiple steps. One common method includes the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to facilitate the substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include bases, acids, and reducing agents.
Aplicaciones Científicas De Investigación
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mecanismo De Acción
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate can be compared with similar compounds such as:
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: This compound lacks the chlorosulfonyl and trifluoromethyl groups, resulting in different reactivity and applications.
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate: This compound has a similar structure but with different substitution patterns, leading to variations in chemical behavior and uses. The unique combination of chlorosulfonyl and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications.
Propiedades
Fórmula molecular |
C8H5ClF3NO4S |
|---|---|
Peso molecular |
303.64 g/mol |
Nombre IUPAC |
methyl 6-chlorosulfonyl-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(8(10,11)12)3-6(13-5)18(9,15)16/h2-3H,1H3 |
Clave InChI |
QBQQFHCLPFTMIW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



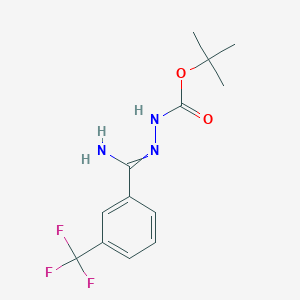
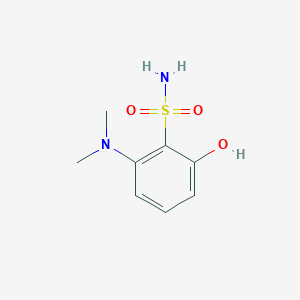

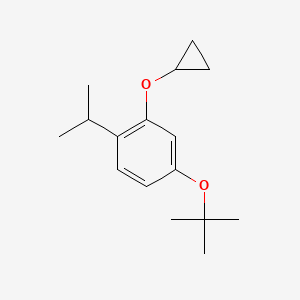

![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
